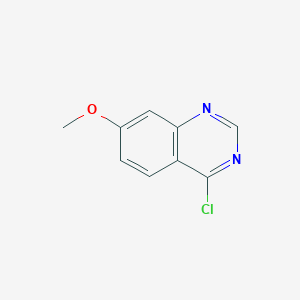![molecular formula C8H19NO4Si B1591928 N-[3-(Trimethoxysilyl)propyl]acetamid CAS No. 57757-66-1](/img/structure/B1591928.png)
N-[3-(Trimethoxysilyl)propyl]acetamid
Übersicht
Beschreibung
“N-[3-(Trimethoxysilyl)propyl]acetamide” is an organosilane compound . It is a colorless and odorless liquid, soluble in water and most organic solvents.
Synthesis Analysis
The synthesis of “N-[3-(Trimethoxysilyl)propyl]acetamide” involves the addition reaction of trichlorosilane with allyl chloride under the catalysis of chloroplatinic acid, followed by amination with ethylenediamine, and then methanolysis .Molecular Structure Analysis
The molecular structure of “N-[3-(Trimethoxysilyl)propyl]acetamide” is represented by the formula C8H22N2O3Si .Chemical Reactions Analysis
“N-[3-(Trimethoxysilyl)propyl]acetamide” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
“N-[3-(Trimethoxysilyl)propyl]acetamide” is a colorless and odorless liquid, soluble in water and most organic solvents.Wissenschaftliche Forschungsanwendungen
Oberflächenchemie von Siliziumdioxid-Aerogelen
Siliziumdioxid-Aerogel sind bekannt für ihre hohe Porosität und ihr geringes Gewicht, was sie ideal für die Wärmedämmung macht. Die Vielseitigkeit von N-[3-(Trimethoxysilyl)propyl]acetamid ermöglicht die Modifizierung von Siliziumdioxid-Aerogelen, um ihre mechanische Festigkeit zu verbessern, ohne ihre isolierenden Eigenschaften zu beeinträchtigen. Diese Verbindung kann verwendet werden, um den Aerogelen magnetische Eigenschaften zu verleihen, die für Anwendungen wie magnetische Trennung und Medikamentenverabreichung von Vorteil sein können .
Funktionalisierung von Sepiolith
Sepiolith ist ein Tonmineral, das mit This compound funktionalisiert werden kann, um seine Bindungskapazität für Schwermetalle zu verbessern. Dieser Prozess beinhaltet eine kovalente Pfropfung auf die Si–OH-Gruppen von Sepiolith, wodurch seine Fähigkeit zur Aufnahme von Schwermetallen aus Abwasser durch Komplexierung verbessert wird .
Enzymatische Polymerisation
This compound: kann zur Funktionalisierung von Goldnanostäbchen (GNRs) durch enzymatische Polymerisation verwendet werden. Diese Anwendung ist besonders nützlich für den elektrochemischen Nachweis von Wasserstoffperoxid (H2O2), einer wichtigen Verbindung in verschiedenen chemischen und biologischen Prozessen .
Dispersion von Kohlenstoffnanoröhren
Diese Verbindung dient als aminbasiertes Lösungsmittel, das eine stabile Dispersion von einwandigen Kohlenstoffnanoröhren (SWCNTs) erzeugen kann. Nach der Zentrifugation kann die resultierende Dispersion für verschiedene Nanotechnologieanwendungen verwendet werden, einschließlich der Entwicklung fortschrittlicher Materialien mit verbesserten elektrischen und mechanischen Eigenschaften .
Aufnahme von Schwermetallionen
Die Oberflächenmodifikation von Kieselgel mit This compound ermöglicht die Aufnahme von Schwermetallionen. Diese Anwendung ist entscheidend für Sanierungsbemühungen im Umweltschutz, bei denen die Entfernung toxischer Metalle von kontaminierten Standorten erforderlich ist .
Funktionalisierung von fluorierten Kohlenstoffnanoröhren
This compound: kann mit fluorierten Kohlenstoffnanoröhren (F-CNT) reagieren, um aminoalkylalkoxysilan-funktionalisierte Kohlenstoffnanoröhren zu bilden. Diese Funktionalisierung kann zur Entwicklung von Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhte Reaktivität oder Selektivität für bestimmte Anwendungen .
Wirkmechanismus
Target of Action
N-[3-(Trimethoxysilyl)propyl]acetamide primarily targets silica gel and fluorinated carbon nanotubes (F-CNT). It acts as an organic ligand for the surface modification of silica gel .
Mode of Action
The compound interacts with its targets through a process of surface modification. It reacts with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This interaction results in changes to the surface properties of the target materials.
Biochemical Pathways
It is known that the compound plays a role in the uptake of heavy metal ions when used as a ligand for silica gel . The downstream effects of this process could potentially include the removal or reduction of heavy metal ions in a given environment.
Result of Action
The molecular and cellular effects of N-[3-(Trimethoxysilyl)propyl]acetamide’s action primarily involve changes to the surface properties of its targets. For example, the compound can enhance the wettability and dispersion of silica, which in turn enhances the anti-degradation in natural rubber . Additionally, the compound’s reaction with fluorinated carbon nanotubes results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes .
Safety and Hazards
Zukünftige Richtungen
“N-[3-(Trimethoxysilyl)propyl]acetamide” can be used as a conducting polymer (CP). It has potential applications in modifying the surface characteristics and enhancing the wettability, dispersion of nanomaterials, and selective absorption . It can also be used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .
Biochemische Analyse
Biochemical Properties
N-[3-(Trimethoxysilyl)propyl]acetamide plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance their interaction with biological molecules. It interacts with enzymes, proteins, and other biomolecules through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction is crucial for immobilizing enzymes on surfaces, thereby enhancing their stability and activity. For instance, N-[3-(Trimethoxysilyl)propyl]acetamide can be used to modify silica surfaces, allowing for the attachment of enzymes like lipases and proteases, which are essential in various biochemical processes .
Cellular Effects
N-[3-(Trimethoxysilyl)propyl]acetamide influences various cellular processes by modifying the surfaces of biomaterials that interact with cells. It can enhance cell adhesion and proliferation by providing a favorable surface for cell attachment. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the microenvironment around the cells. For example, when used in tissue engineering, N-[3-(Trimethoxysilyl)propyl]acetamide-modified scaffolds can promote the growth and differentiation of stem cells .
Molecular Mechanism
At the molecular level, N-[3-(Trimethoxysilyl)propyl]acetamide exerts its effects through the formation of covalent bonds with biomolecules. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction can lead to enzyme immobilization, enhancing their catalytic efficiency and stability. Additionally, N-[3-(Trimethoxysilyl)propyl]acetamide can influence gene expression by modifying the surface properties of biomaterials, thereby affecting the cellular microenvironment and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(Trimethoxysilyl)propyl]acetamide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture can lead to hydrolysis of the trimethoxysilyl groups, reducing its effectiveness. Long-term studies have shown that N-[3-(Trimethoxysilyl)propyl]acetamide-modified surfaces maintain their functionality for extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of N-[3-(Trimethoxysilyl)propyl]acetamide in animal models vary with dosage. At low doses, it can enhance the biocompatibility of implants and promote tissue integration. At high doses, it may exhibit toxic effects, including inflammation and cytotoxicity. Studies have shown that there is a threshold beyond which the beneficial effects are outweighed by adverse reactions, emphasizing the importance of optimizing dosage for specific applications .
Metabolic Pathways
N-[3-(Trimethoxysilyl)propyl]acetamide is involved in metabolic pathways related to its degradation and interaction with biomolecules. The compound can be metabolized by hydrolysis, leading to the formation of silanols and methanol. Enzymes such as esterases may facilitate this process. The interaction of N-[3-(Trimethoxysilyl)propyl]acetamide with metabolic enzymes can also affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N-[3-(Trimethoxysilyl)propyl]acetamide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is crucial for its effectiveness in modifying surfaces and interacting with cellular components .
Subcellular Localization
N-[3-(Trimethoxysilyl)propyl]acetamide is localized in specific subcellular compartments depending on its interactions with targeting signals and post-translational modifications. It can be directed to organelles such as the endoplasmic reticulum or the cell membrane, where it exerts its effects on cellular function. The subcellular localization of N-[3-(Trimethoxysilyl)propyl]acetamide is essential for its role in modifying biomaterials and influencing cellular processes .
Eigenschaften
IUPAC Name |
N-(3-trimethoxysilylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQREJGIDQFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611562 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57757-66-1 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




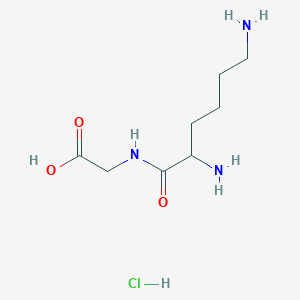


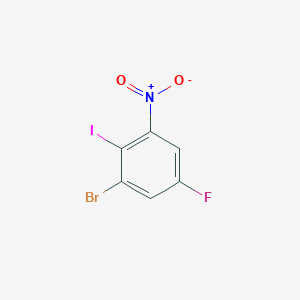

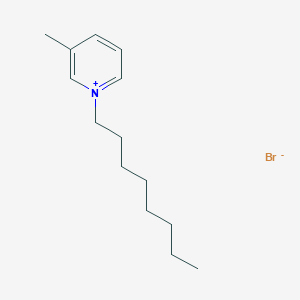
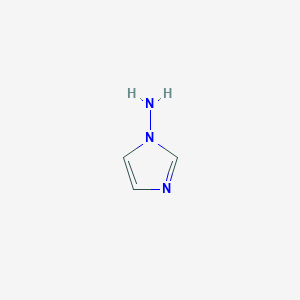
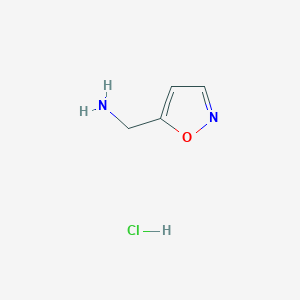

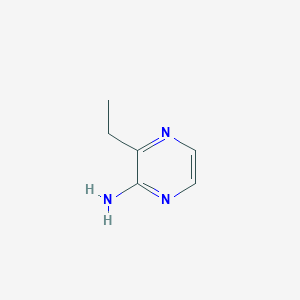
![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)

